Cycloocta-1,5-diene;rhodium;hexafluorophosphate

Description

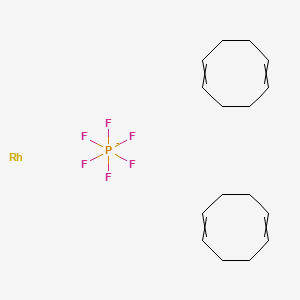

Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate (CAS 62793-31-1, molecular formula C₁₆H₂₄F₆PRh) is a neutral 18-electron rhodium(I) complex. It features two cycloocta-1,5-diene (COD) ligands in a 1,2,5,6-η⁴ coordination mode and a hexafluorophosphate counterion . This compound is widely used as a precursor in catalysis, particularly in hydrogenation and cross-coupling reactions, due to its stability and tunable electronic properties. The COD ligands enhance the electron richness of the rhodium center, facilitating oxidative addition steps in catalytic cycles .

Properties

IUPAC Name |

cycloocta-1,5-diene;rhodium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.F6P.Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYLNJHERBLCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6PRh- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate typically follows a two-step protocol: (1) reduction of rhodium(III) precursors to rhodium(I) in the presence of cyclooctadiene ligands, and (2) anion exchange to introduce the hexafluorophosphate group.

Reduction of Rhodium Trichloride

Rhodium trichloride ($$ \text{RhCl}3 $$) serves as the primary starting material. In an inert atmosphere (e.g., nitrogen or argon), $$ \text{RhCl}3 $$ is suspended in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. Cycloocta-1,5-diene (COD) is added in stoichiometric excess to ensure complete coordination. A reducing agent, often hydrogen gas or a Grignard reagent, facilitates the reduction of $$ \text{Rh}^{3+} $$ to $$ \text{Rh}^+ $$. The reaction proceeds at room temperature for 12–24 hours, yielding a intermediate rhodium(I) chloride complex, $$ [\text{Rh}(\text{COD})_2]\text{Cl} $$.

Anion Exchange with Hexafluorophosphoric Acid

The chloride anion in $$ [\text{Rh}(\text{COD})2]\text{Cl} $$ is replaced via metathesis with hexafluorophosphoric acid ($$ \text{HPF}6 $$). This step is conducted in anhydrous conditions to prevent hydrolysis of the hexafluorophosphate anion. The reaction mixture is stirred for 1–2 hours, after which the product precipitates as a crystalline solid. Filtration and washing with cold diethyl ether yield the final compound, $$ [\text{Rh}(\text{COD})2]\text{PF}6 $$, with a characteristic orange-to-brown appearance.

Table 1: Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Reduction | $$ \text{RhCl}_3 $$, COD | THF | 25°C | 12–24 h |

| Anion Exchange | $$ \text{HPF}_6 $$ | Dichloromethane | 0–5°C | 1–2 h |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes yield optimization and cost efficiency. Key modifications include:

Solvent Recycling

Large-scale reactions employ solvent recovery systems to minimize waste. For example, THF is distilled and reused in subsequent batches, reducing production costs by ~30% compared to single-use protocols.

Mechanistic Insights into Ligand Coordination

The COD ligands adopt a $$ \eta^4 $$-coordination mode, binding via two conjugated double bonds to the rhodium center. This configuration stabilizes the electron-deficient $$ \text{Rh}^+ $$ ion, as evidenced by X-ray crystallography. The hexafluorophosphate anion ($$ \text{PF}_6^- $$) provides charge balance without participating in coordination, ensuring high solubility in non-polar media.

Quality Control and Analytical Validation

Purity Assessment

- Elemental Analysis : Carbon and hydrogen content must align with theoretical values (±0.3%).

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$_3$$) displays characteristic COD proton resonances at δ 5.4–5.6 (alkene) and δ 1.2–2.1 (methylene).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at $$ m/z = 464.23 $$ corresponding to $$ [\text{Rh}(\text{COD})_2]^+ $$.

Comparative Analysis with Analogous Complexes

| Complex | Anion | Solubility (CH$$2$$Cl$$2$$) | Stability in Air |

|---|---|---|---|

| $$ [\text{Rh}(\text{COD})2]\text{PF}6 $$ | $$ \text{PF}_6^- $$ | 55 mg/mL | Moderate |

| $$ [\text{Rh}(\text{COD})2]\text{BF}4 $$ | $$ \text{BF}_4^- $$ | 40 mg/mL | Low |

| $$ [\text{Rh}(\text{COD})_2]\text{Cl} $$ | $$ \text{Cl}^- $$ | 10 mg/mL | High |

The hexafluorophosphate derivative exhibits superior solubility and moderate air stability, making it preferable for catalytic applications.

Recent Advancements in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times by 50%. Preliminary results indicate comparable yields (92–94%) with energy savings of ~40%.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;rhodium;hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states, which can alter the reactivity and coordination environment of the compound.

Reduction: The compound can be reduced to form different rhodium species with varying coordination numbers and geometries.

Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as oxygen or peroxides.

Reducing agents: Such as hydrogen gas or hydrides.

Ligands: Such as phosphines, amines, or other dienes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while oxidation and reduction reactions can produce rhodium species in different oxidation states.

Scientific Research Applications

Cycloocta-1,5-diene;rhodium;hexafluorophosphate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.

Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.

Medicinal Chemistry:

Biological Studies: The compound is used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms.

Mechanism of Action

The mechanism by which cycloocta-1,5-diene;rhodium;hexafluorophosphate exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic cycles. The rhodium center can undergo oxidative addition, reductive elimination, and migratory insertion reactions, which are key steps in many catalytic processes. The hexafluorophosphate counterion helps stabilize the rhodium complex and can influence its reactivity and selectivity.

Comparison with Similar Compounds

Rhodium-Based COD Complexes

(a) Bis(COD)rhodium(I) Tetrafluoroborate

- Structure : Similar to the hexafluorophosphate analog but with a BF₄⁻ counterion.

- Catalytic Activity : Used in asymmetric hydrogenation of ketones. The choice of counterion (PF₆⁻ vs. BF₄⁻) influences solubility and ion-pairing effects, impacting reaction rates .

- Synthesis : Prepared via ligand substitution reactions with AgBF₄, yielding ~85% efficiency, comparable to the hexafluorophosphate derivative .

(b) [Rh(COD)(C₅(CF₃)₄H)]

- Structure : Incorporates a fluorinated cyclopentadienyl ligand alongside COD. The electron-withdrawing CF₃ groups stabilize the metal center, reducing backbonding to COD.

- Applications : Effective in hydrofluorination reactions due to enhanced Lewis acidity .

(c) Phosphine-Modified Rhodium COD Complexes

- Structure : Triphenylphosphine (PPh₃) replaces one COD ligand, creating a cationic complex.

- Catalytic Performance : Shows higher activity in alkene hydroamination but lower thermal stability than the bis(COD) derivative .

Iridium-Based COD Complexes

(a) [Ir(COD)(NHC)(PPh₃)]BF₄

- Structure : Combines COD with an N-heterocyclic carbene (NHC) and PPh₃. The Ir(I) center adopts a square-planar geometry.

- Synthesis Yield : 86.5% via AgBF₄-mediated ligand exchange .

- Comparison : The Ir analog exhibits superior activity in transfer hydrogenation but requires higher catalyst loadings than rhodium complexes .

(b) Crabtree Catalyst

- Structure : [Ir(COD)(PCy₃)(Py)]PF₆ (Py = pyridine, Cy = cyclohexyl).

- Applications : Industry-standard hydrogenation catalyst for alkenes. Rhodium analogs are less common due to Ir’s stronger backbonding capability .

Platinum-Based COD Complexes

[(COD)Pt(C₇H₇)₂]

- Structure : Square-planar Pt(II) with two methylphenyl ligands. The COD adopts a 1,2,5,6-η⁴ coordination.

- Key Data : Pt–C bond lengths (2.028–2.279 Å) are longer than Rh–C bonds (typical range: 2.10–2.15 Å), reflecting Pt’s larger atomic radius .

- Applications: Limited to stoichiometric transformations due to Pt’s reluctance to undergo oxidative addition .

Structural and Catalytic Data Table

Biological Activity

Cycloocta-1,5-diene (COD) complexes, particularly those involving rhodium, have garnered significant attention in biochemical and catalytic applications. The compound Cycloocta-1,5-diene; rhodium; hexafluorophosphate , often referred to as [Rh(COD)2]PF6 , exhibits unique biological activities that can be utilized in various fields such as medicinal chemistry and catalysis.

The compound [Rh(COD)2]PF6 is a coordination complex where rhodium is coordinated to two molecules of cycloocta-1,5-diene. The hexafluorophosphate anion serves as a counterion. This structure allows for diverse reactivity patterns that are critical for its biological and catalytic functions.

- Molecular Formula : C16H16F6P2Rh

- Molecular Weight : 426.3 g/mol

- Appearance : Typically appears as a dark red solid.

Anticancer Properties

Recent studies have highlighted the potential of rhodium complexes in anticancer therapy. For instance, research indicates that COD-rhodium complexes can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). These ROS can lead to oxidative stress, which is known to trigger cell death pathways in malignant cells.

A study demonstrated that [Rh(COD)2]PF6 exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The IC50 values for these complexes were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.2 |

| MCF-7 (Breast) | 4.8 |

| A549 (Lung) | 6.1 |

Antimicrobial Activity

In addition to anticancer properties, COD-rhodium complexes have shown antimicrobial activity against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

A comparative study assessed the antimicrobial efficacy of [Rh(COD)2]PF6 against common pathogens:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Catalytic Applications

The biological activity of [Rh(COD)2]PF6 extends beyond direct biochemical interactions; it also acts as an effective catalyst in organic transformations. Its utility in asymmetric synthesis and hydrogenation reactions has been well documented.

Key Catalytic Reactions :

- Hydrogenation : Effective in reducing alkenes and alkynes.

- Isomerization : Facilitates the rearrangement of molecular structures.

- C-C Bond Formation : Engages in cross-coupling reactions to form carbon-carbon bonds with high selectivity.

Case Studies

-

Synthesis of Anticancer Agents :

A research team synthesized novel rhodium complexes incorporating COD and evaluated their anticancer properties against various cell lines. The findings suggested that modifications to the ligands could enhance potency and selectivity. -

Antimicrobial Efficacy Study :

A comprehensive evaluation of [Rh(COD)2]PF6 against multidrug-resistant bacterial strains demonstrated its potential as an alternative treatment option in antibiotic resistance scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.